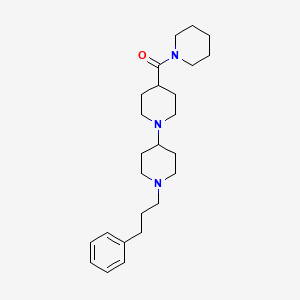
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as 6-dMannNMeN, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a mannose analog that has been shown to have anti-inflammatory and immunomodulatory effects.
作用机制
The mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is not fully understood, but it is thought to involve the modulation of immune cell function. 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the activation of macrophages and dendritic cells, which are key players in the immune response. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects:
Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can have several biochemical and physiological effects. In vitro studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of nitric oxide, which is involved in the inflammatory response. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
实验室实验的优点和局限性
One of the advantages of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for immune cells. 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to selectively inhibit the activation of macrophages and dendritic cells, while having little effect on other cell types. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have low toxicity in vitro and in vivo.
One of the limitations of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent manner. Additionally, the synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be challenging and time-consuming, which can limit its availability for research.
未来方向
There are several future directions for research on 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and its potential as a therapeutic agent in various disease models. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in vivo, which will be important for the development of clinical applications.
合成方法
The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine involves several steps, including the protection of the mannose hydroxyl groups, the nitration of the protected mannose, and the removal of the protecting groups. The final product is obtained through the coupling of the deprotected nitro-mannose with 4-methyl-2-nitroaniline. The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been described in detail in several scientific publications.
科学研究应用
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been studied for its potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Another area of research where 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has shown potential is in the treatment of cancer. Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the growth and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
属性
IUPAC Name |
2-methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-4-8(9(5-6)15(19)20)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLDNZUUGCNIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)

![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
![1'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5137738.png)